
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a trityl group, a methyl group, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and an appropriate Lewis acid catalyst.
Methylation and Methylsulfonylation: The methyl group can be introduced via methylation using methyl iodide and a base such as potassium carbonate. The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Carboxyl-4-(methylsulfonyl)-1-trityl-1H-imidazole.
Reduction: 2-Methyl-4-(methylthio)-1-trityl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving imidazole-containing enzymes.
作用機序
The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trityl group can provide steric hindrance, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions with the target.
類似化合物との比較
Similar Compounds
2-Methyl-4-(methylthio)-1-trityl-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Methyl-4-(methylsulfonyl)-1-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a trityl group.
Uniqueness
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole is unique due to the presence of the trityl group, which provides significant steric bulk and can influence the compound’s reactivity and interactions with biological targets. The methylsulfonyl group also adds to its uniqueness by providing additional sites for hydrogen bonding and electrostatic interactions.
特性
分子式 |
C24H22N2O2S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-methyl-4-methylsulfonyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2O2S/c1-19-25-23(29(2,27)28)18-26(19)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1-2H3 |
InChIキー |
IILJSZAZFFYXMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


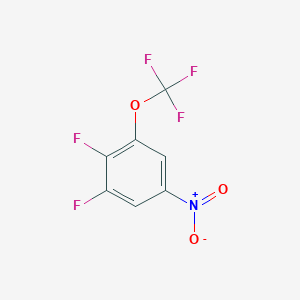
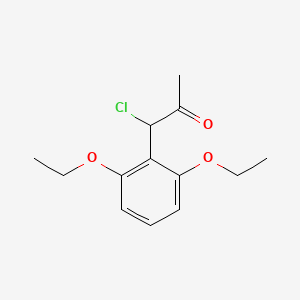
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
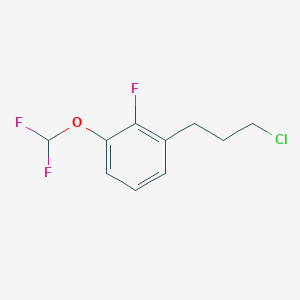
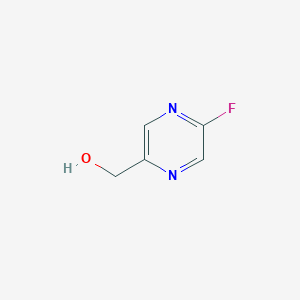


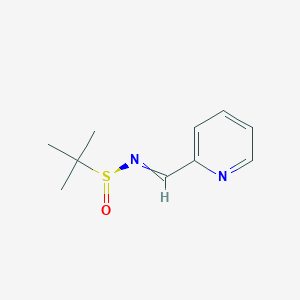
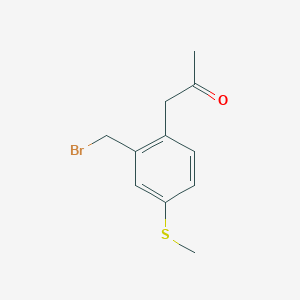
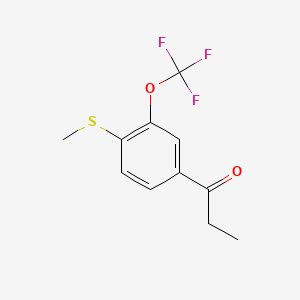

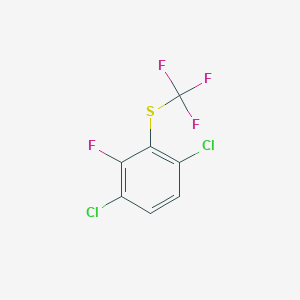
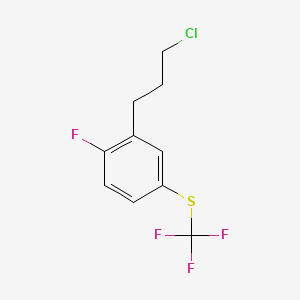
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
